molecular formula C14H21NO3 B5069887 5-[(2,6-Dimethylmorpholin-4-yl)methyl]-2-methoxyphenol

5-[(2,6-Dimethylmorpholin-4-yl)methyl]-2-methoxyphenol

Cat. No.: B5069887
M. Wt: 251.32 g/mol
InChI Key: UKYUNVALOKTLTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(2,6-Dimethylmorpholin-4-yl)methyl]-2-methoxyphenol is a chemical compound known for its unique structure and properties It features a morpholine ring substituted with two methyl groups at positions 2 and 6, a methoxy group at position 2 of the phenol ring, and a methyl group at position 4 of the morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2,6-Dimethylmorpholin-4-yl)methyl]-2-methoxyphenol typically involves a Mannich reaction. This reaction introduces an aminoalkyl substituent into the molecule. The process involves the reaction of curcumin pyrazole with formaldehyde and 2,6-dimethylmorpholine under reflux conditions for 8 hours . The product is obtained as a brownish-yellow powder with a yield of 73%, a melting point of 193–194°C, and an Rf value of 0.65 in an ethanol-chloroform mixture (1:12) .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the Mannich reaction remains a viable method for large-scale synthesis. The reaction conditions can be optimized for industrial production by adjusting the temperature, reaction time, and concentrations of the reactants to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-[(2,6-Dimethylmorpholin-4-yl)methyl]-2-methoxyphenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Halogenation reactions can be carried out using reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Halogenated phenols and other substituted derivatives.

Scientific Research Applications

5-[(2,6-Dimethylmorpholin-4-yl)methyl]-2-methoxyphenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[(2,6-Dimethylmorpholin-4-yl)methyl]-2-methoxyphenol involves its interaction with various molecular targets and pathways. The compound’s structure allows it to interact with enzymes and receptors, modulating their activity. For example, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its enhanced water solubility compared to its precursors and other similar compounds. This increased solubility improves its bioavailability and potential therapeutic efficacy .

Properties

IUPAC Name

5-[(2,6-dimethylmorpholin-4-yl)methyl]-2-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3/c1-10-7-15(8-11(2)18-10)9-12-4-5-14(17-3)13(16)6-12/h4-6,10-11,16H,7-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKYUNVALOKTLTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CC2=CC(=C(C=C2)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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